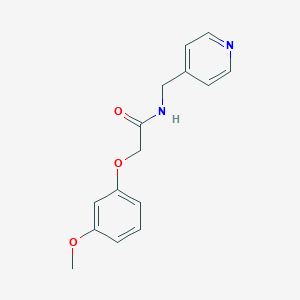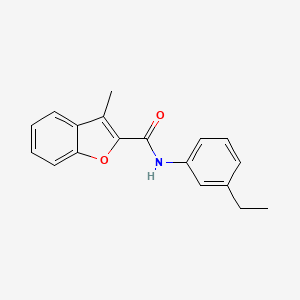![molecular formula C18H18F4N2 B5690015 1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine](/img/structure/B5690015.png)
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-fluorophenyl)-4-[2-(trifluoromethyl)benzyl]piperazine, commonly known as TFMPP, is a synthetic compound that belongs to the piperazine family. It is a popular research chemical that has gained attention due to its psychoactive effects. TFMPP is often used in laboratory experiments to study its mechanism of action and its effects on the brain and body.
Mechanism of Action
TFMPP acts as a serotonin receptor agonist, specifically targeting the 5-HT2A and 5-HT2C receptors. It has been shown to increase the release of serotonin in the brain, leading to its psychoactive effects. TFMPP has also been shown to have an affinity for dopamine receptors, although its effects on dopamine are not well understood.
Biochemical and Physiological Effects:
TFMPP has been shown to have psychoactive effects, including hallucinations, altered perception, and euphoria. It has also been shown to cause changes in heart rate, blood pressure, and body temperature. TFMPP has been shown to have a high affinity for the 5-HT2A and 5-HT2C receptors, leading to its hallucinogenic effects. Its effects on other neurotransmitters, such as dopamine, are not well understood.
Advantages and Limitations for Lab Experiments
TFMPP is a useful tool in laboratory experiments to study the effects of piperazine derivatives on the brain and body. Its well-established synthesis method and known mechanism of action make it a reliable model compound. However, its psychoactive effects and potential for abuse make it a controlled substance in many countries, limiting its availability for research purposes.
Future Directions
There are several future directions for research on TFMPP. One area of interest is its effects on the dopamine system, as its affinity for dopamine receptors suggests that it may have a role in the regulation of dopamine release. Another area of interest is its potential therapeutic applications, as its serotonin receptor agonist activity may have implications for the treatment of psychiatric disorders such as depression and anxiety. Further research is needed to fully understand the pharmacological effects of TFMPP and its potential therapeutic applications.
In conclusion, TFMPP is a synthetic compound that has gained attention due to its psychoactive effects. It is widely used in laboratory experiments to study its mechanism of action and its effects on the brain and body. TFMPP acts as a serotonin receptor agonist and has been shown to have hallucinogenic effects. Its well-established synthesis method and known mechanism of action make it a reliable model compound for research purposes. However, its psychoactive effects and potential for abuse limit its availability for research purposes. There are several future directions for research on TFMPP, including its effects on the dopamine system and its potential therapeutic applications.
Synthesis Methods
TFMPP is synthesized through a multi-step process that involves the reaction of 4-fluoroaniline with 2-(trifluoromethyl)benzyl chloride in the presence of a base. The resulting product is then reacted with piperazine to yield TFMPP. The synthesis method of TFMPP is well-established and has been described in various scientific publications.
Scientific Research Applications
TFMPP is widely used in scientific research to study its psychoactive effects and its mechanism of action. It is often used as a model compound to study the effects of piperazine derivatives on the brain and body. TFMPP has been shown to have hallucinogenic effects and has been used in studies to understand the underlying mechanisms of hallucinations. It has also been used to study the effects of serotonin receptor agonists on the brain and body.
properties
IUPAC Name |
1-(4-fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F4N2/c19-15-5-7-16(8-6-15)24-11-9-23(10-12-24)13-14-3-1-2-4-17(14)18(20,21)22/h1-8H,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCFFDCRQUGKFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2C(F)(F)F)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F4N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-[({3-[(tert-butylamino)carbonyl]phenyl}amino)carbonyl]-2-biphenylcarboxylic acid](/img/structure/B5689934.png)

![[1-[(5-chloro-2-methyl-4-pyrimidinyl)carbonyl]-3-(cyclopropylmethyl)-3-piperidinyl]methanol](/img/structure/B5689949.png)
![1-(1-azepanyl)-3-[3-({[3-(methylthio)propyl]amino}methyl)phenoxy]-2-propanol](/img/structure/B5689963.png)


![methyl 5-{[(3,4-dimethyl-2-oxo-2H-chromen-7-yl)oxy]methyl}-2-furoate](/img/structure/B5689978.png)
![N-{[(2-chlorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5689985.png)

![propyl 4-({[4-(pyridin-3-yloxy)phenyl]amino}carbonyl)piperidine-1-carboxylate](/img/structure/B5690001.png)

![2-ethyl-9-(4-fluoro-2-methylbenzoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5690014.png)
![1-[2-methoxy-4-(methylthio)benzoyl]-1H-1,2,3-benzotriazole](/img/structure/B5690029.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(phenylsulfonyl)amino]benzamide](/img/structure/B5690031.png)